molecular formula C13H13NO2 B2773272 [2-(4-Methylphenoxy)pyridin-3-yl]methanol CAS No. 338413-58-4

[2-(4-Methylphenoxy)pyridin-3-yl]methanol

Cat. No.: B2773272
CAS No.: 338413-58-4
M. Wt: 215.252
InChI Key: NAJDZBPSUQOZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methylphenoxy)pyridin-3-yl]methanol is an organic compound that features a pyridine ring substituted with a methanol group and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenoxy)pyridin-3-yl]methanol typically involves the reaction of 2-chloropyridine with 4-methylphenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide. The reduction step can be carried out using sodium borohydride or a similar reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenoxy)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.

Major Products Formed

    Oxidation: [2-(4-Methylphenoxy)pyridin-3-yl]carboxylic acid.

    Reduction: [2-(4-Methylphenoxy)pyridin-3-yl]methane.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylphenoxy)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance applications.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methylphenoxy)pyridin-3-yl]methane
  • [2-(4-Methylphenoxy)pyridin-3-yl]carboxylic acid
  • [2-(4-Methylphenoxy)pyridin-3-yl]amine

Uniqueness

Compared to similar compounds, [2-(4-Methylphenoxy)pyridin-3-yl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.

Properties

IUPAC Name

[2-(4-methylphenoxy)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDZBPSUQOZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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